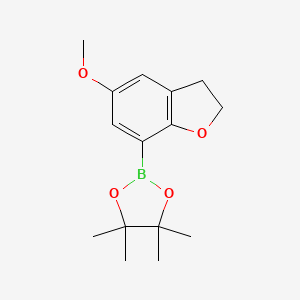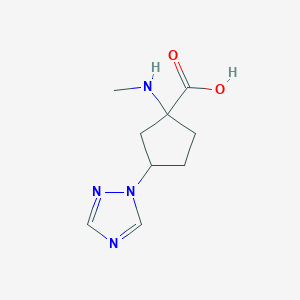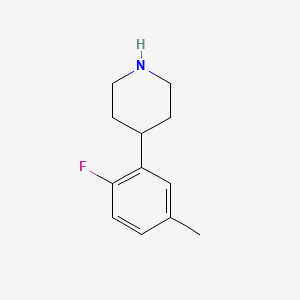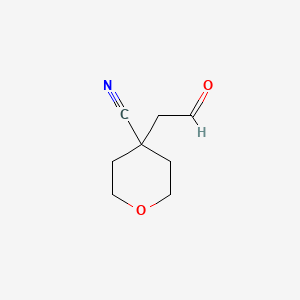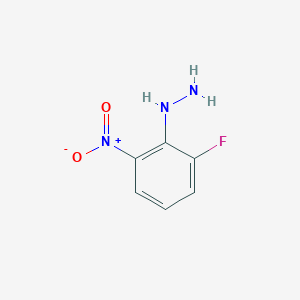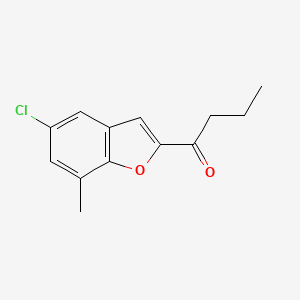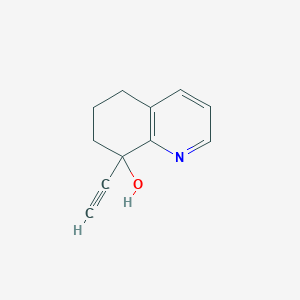
8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C11H11NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5,6,7,8-tetrahydroquinolin-8-ol.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions. This step often requires the use of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide (DMSO).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of quinolin-8-one derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it may modulate specific enzymes or receptors.
相似化合物的比较
5,6,7,8-Tetrahydroquinolin-8-ol: The parent compound without the ethynyl group.
8-Hydroxyquinoline: A structurally similar compound with a hydroxyl group at the 8-position.
2-Amino-5,6,7,8-tetrahydro-4-quinazolinol: Another derivative with an amino group.
Uniqueness: 8-Ethynyl-5,6,7,8-tetrahydroquinolin-8-ol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
8-ethynyl-6,7-dihydro-5H-quinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-2-11(13)7-3-5-9-6-4-8-12-10(9)11/h1,4,6,8,13H,3,5,7H2 |
InChI 键 |
SWFQLTDEYXABLX-UHFFFAOYSA-N |
规范 SMILES |
C#CC1(CCCC2=C1N=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


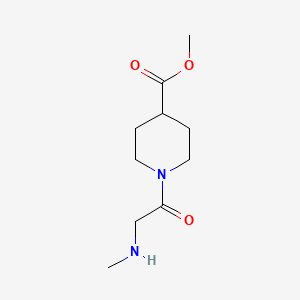
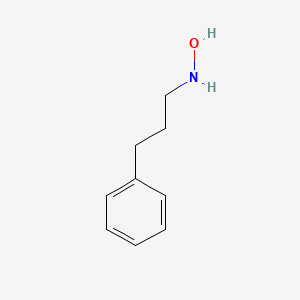

![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
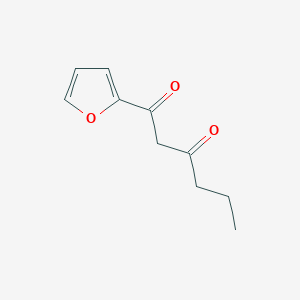
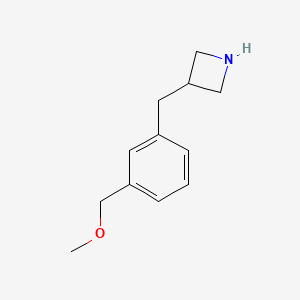
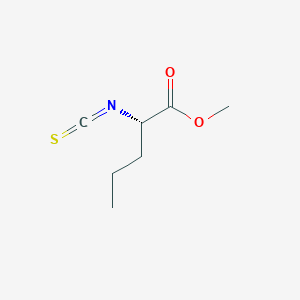
![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)
